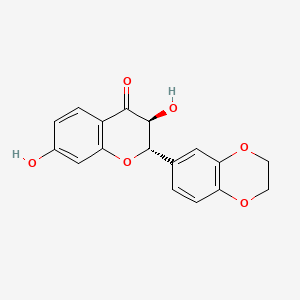
Hidrocloruro de terodilina
Descripción general
Descripción
El hidrocloruro de terodilina es un compuesto farmacéutico utilizado principalmente en urología como agente antiespasmódico. Es conocido por su capacidad de relajar los músculos lisos, lo que lo hace efectivo para reducir el tono de la vejiga y tratar afecciones como la frecuencia urinaria y la incontinencia . El compuesto exhibe tanto propiedades anticolinérgicas como antagonistas del calcio, lo que contribuye a sus efectos de relajación muscular .
Aplicaciones Científicas De Investigación
El hidrocloruro de terodilina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran actividades anticolinérgicas y antagonistas del calcio.
Biología: La investigación sobre el this compound se centra en sus efectos sobre la relajación del músculo liso y sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
El hidrocloruro de terodilina ejerce sus efectos a través de una combinación de actividades anticolinérgicas y antagonistas del calcio. Bloquea los receptores muscarínicos, reduciendo la acción de la acetilcolina sobre los músculos lisos, lo que lleva a la relajación muscular. Además, inhibe la entrada de calcio a través de los canales de calcio dependientes de voltaje, contribuyendo aún más a sus propiedades relajantes musculares . El compuesto también bloquea los canales IKr (Kv11.1), lo que puede representar un riesgo de torsades de pointes, un tipo de arritmia cardíaca .
Compuestos Similares:
Bromuro de Emepronium: Otro agente anticolinérgico utilizado para tratar la incontinencia urinaria.
Hidrocloruro de Flavoxato: Un compuesto con propiedades relajantes musculares similares utilizadas para trastornos de la vejiga.
Comparación: El this compound es único en su doble mecanismo de acción, combinando propiedades anticolinérgicas y antagonistas del calcio. Los estudios han demostrado que el this compound es preferido por los pacientes sobre el bromuro de emepronium y el hidrocloruro de flavoxato debido a su mayor eficacia para reducir la frecuencia urinaria y los episodios de incontinencia . Además, la capacidad del this compound para bloquear los canales IKr lo distingue de otros compuestos similares, aunque esto también introduce un riesgo de cardiotoxicidad .
Safety and Hazards
Terodiline hydrochloride is known to pose a risk for torsades de pointes, a specific type of abnormal heart rhythm . This cardiotoxicity is concentration-dependent . The safety data sheet for Terodiline hydrochloride indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
Terodiline hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It exhibits both anticholinergic and calcium antagonist activities. The compound inhibits carbachol-induced muscle contractions by interacting with muscarinic receptors, demonstrating its anticholinergic properties . Additionally, terodiline hydrochloride inhibits calcium-induced contractions in depolarized rabbit aorta and pregnant human uterus, indicating its calcium antagonist effect . These interactions contribute to its ability to reduce abnormal bladder contractions caused by detrusor instability.
Cellular Effects
Terodiline hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anticholinergic activity leads to the inhibition of muscarinic receptors, which reduces bladder contractions . Furthermore, its calcium antagonist properties inhibit calcium influx into cells, affecting cellular metabolism and signaling pathways . These effects contribute to the therapeutic benefits of terodiline hydrochloride in treating urinary incontinence.
Molecular Mechanism
The molecular mechanism of terodiline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to muscarinic receptors, inhibiting their activity and reducing bladder contractions . Additionally, terodiline hydrochloride blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia . This cardiotoxicity is concentration-dependent and highlights the importance of careful dosage management.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terodiline hydrochloride change over time. The compound is well-tolerated in both short-term and long-term studies, with anticholinergic effects being the most commonly reported . Terodiline hydrochloride has been shown to be effective in reducing diurnal and nocturnal micturition frequency and incontinence episodes over extended periods
Dosage Effects in Animal Models
The effects of terodiline hydrochloride vary with different dosages in animal models. In studies involving isolated animal and human detrusor muscle, terodiline hydrochloride exhibited anticholinergic activity at concentrations of 5 μmol/L or less . Higher concentrations of the compound inhibited calcium-induced contractions, indicating its calcium antagonist effect . The dosage must be carefully managed to avoid toxic or adverse effects, particularly at high doses.
Metabolic Pathways
Terodiline hydrochloride is extensively metabolized, mainly via hydroxylation, with only 15% of a dose excreted unchanged in urine . The major metabolite in humans is parahydroxyterodiline, which is pharmacologically active but present in small quantities . These metabolic pathways highlight the importance of understanding the compound’s interactions with enzymes and cofactors involved in its metabolism.
Transport and Distribution
Terodiline hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution (5.10 L/kg) and a long half-life (56 hours), indicating its extensive distribution in the body . It is primarily transported via the bloodstream and interacts with binding proteins to reach its target tissues. The compound’s localization and accumulation within specific tissues contribute to its therapeutic effects.
Subcellular Localization
The subcellular localization of terodiline hydrochloride affects its activity and function. The compound’s anticholinergic and calcium antagonist properties are likely influenced by its localization within cellular compartments. Terodiline hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can impact its therapeutic efficacy .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de terodilina implica la reacción de la N-tert-butil-4,4-difenilbutan-2-amina con ácido clorhídrico. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación de la sal de clorhidrato .
Métodos de Producción Industrial: La producción industrial del this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción, como la temperatura, la presión y la concentración, para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de terodilina se somete a diversas reacciones químicas, incluidas:
Oxidación: El this compound se puede oxidar en condiciones específicas para formar productos de oxidación correspondientes.
Reducción: El compuesto también puede someterse a reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: El this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
Emepronium Bromide: Another anticholinergic agent used to treat urinary incontinence.
Flavoxate Hydrochloride: A compound with similar muscle relaxant properties used for bladder disorders.
Comparison: Terodiline hydrochloride is unique in its dual mechanism of action, combining anticholinergic and calcium antagonist properties. Studies have shown that terodiline hydrochloride is preferred by patients over emepronium bromide and flavoxate hydrochloride due to its higher efficacy in reducing urinary frequency and incontinence episodes . Additionally, terodiline hydrochloride’s ability to block IKr channels distinguishes it from other similar compounds, although this also introduces a risk of cardiotoxicity .
Propiedades
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15793-40-5 (Parent) | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048968 | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-21-5 | |
| Record name | Bicor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terodiline hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terodiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terodiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERODILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




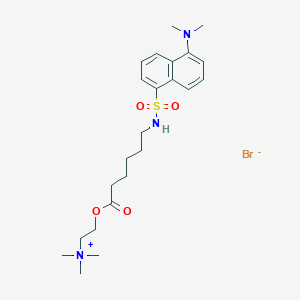

![4-[10,12-Dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1214844.png)
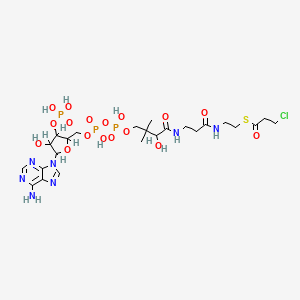
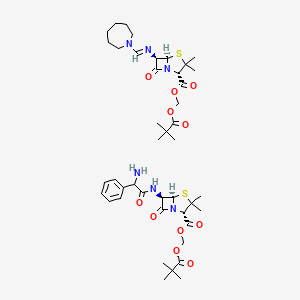
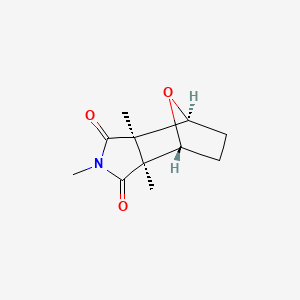

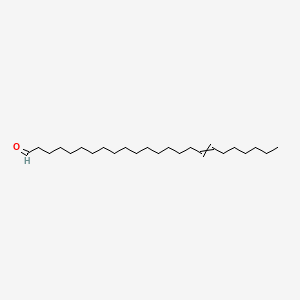

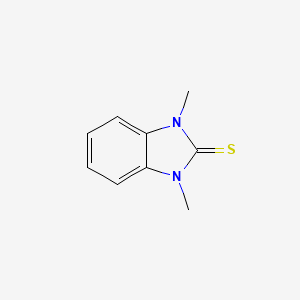
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
